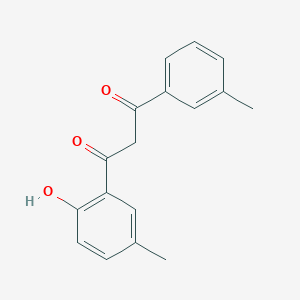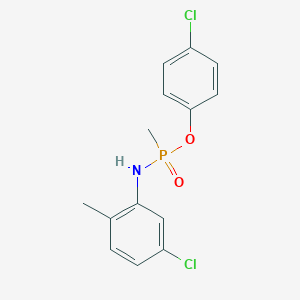![molecular formula C16H15FN2O3S B5846989 N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5846989.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide, also known as 'FNAT', is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to current cancer therapies.
Mecanismo De Acción
FNAT works by inhibiting the activity of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, FNAT prevents cancer cells from dividing and growing. This mechanism of action makes FNAT a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
FNAT has been shown to have a low toxicity profile in preclinical studies. It has been found to have a half-life of approximately 2 hours in mice, indicating that it is rapidly metabolized and eliminated from the body. FNAT has also been shown to have good oral bioavailability, meaning that it can be administered orally and still be effective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FNAT in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that it may not be effective in all types of cancer, and further studies are needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several potential future directions for research on FNAT. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of FNAT for maximum efficacy.
Métodos De Síntesis
FNAT can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with carbon disulfide and subsequent reaction with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified through recrystallization to obtain pure FNAT.
Aplicaciones Científicas De Investigación
FNAT has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FNAT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-21-11-7-10(8-12(9-11)22-2)15(20)19-16(23)18-14-6-4-3-5-13(14)17/h3-9H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFQVXGDHHMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5846932.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5846944.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5846953.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5846954.png)
![2,5-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5846965.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5846967.png)
![4-methoxy-3-{[(2-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5846976.png)
![N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5846990.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B5847002.png)
methyl]benzenesulfonamide](/img/structure/B5847013.png)